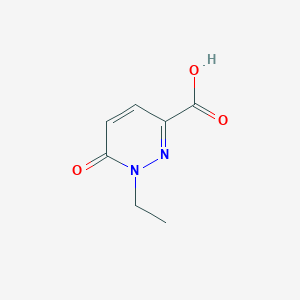
(2-Fluorophenyl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including substitution reactions to introduce functional groups, followed by crystallization and characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry. For example, compounds with similar structures have been synthesized through a three-step substitution reaction, with their structures confirmed by various spectroscopic methods and X-ray diffraction (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often employs single-crystal X-ray diffraction (XRD) and density functional theory (DFT) to determine and compare the crystal and molecular structures. Studies have shown that the molecular structures optimized by DFT are consistent with those determined by XRD. Additionally, the molecular electrostatic potential and frontier molecular orbitals are investigated to reveal physicochemical properties (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of (2-Fluorophenyl)(pyridin-4-yl)methanone derivatives can be explored through their participation in various chemical reactions, including cycloaddition reactions and their role as intermediates in the synthesis of pharmacologically relevant compounds. For instance, dipolar cycloaddition reactions have been developed to access novel compounds with potential biological activity, indicating the versatile reactivity of such derivatives (Chrovian et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the behavior of (2-Fluorophenyl)(pyridin-4-yl)methanone in various environments. These properties are determined using techniques like XRD for crystal structure and DFT calculations for predicting behavior in different states (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity, stability, and interaction with other molecules, can be inferred from its structure and the results of spectroscopic studies. DFT studies provide insights into the molecular electrostatic potential, which is crucial for understanding the compound's reactivity and interactions (Huang et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Synthesis and Crystallography : The compound (2-Fluorophenyl)(pyridin-4-yl)methanone, and its derivatives, are synthesized and characterized using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are used for crystallographic and conformational analyses, where their molecular structures are further investigated using density functional theory (DFT). This demonstrates the compound's significance in the synthesis and structural analysis of complex organic compounds (Huang et al., 2021).
Pharmaceutical and Therapeutic Research
- Drug Discovery and Development : Derivatives of (2-Fluorophenyl)(pyridin-4-yl)methanone have been explored as potential therapeutic agents. For instance, compounds with this moiety have been evaluated as P2X7 antagonists for the treatment of mood disorders, highlighting the significance of this chemical structure in the development of new pharmacological agents (Chrovian et al., 2018).
Advanced Material and Method Development
- Molecular Spectroscopy and Photochemistry : The compound and its related structures play a role in the study of spectroscopic properties like electronic absorption, excitation, and fluorescence. These studies are crucial in understanding the behavior of molecules in different solvents and under various conditions, which is essential for material science and photochemistry research (Al-Ansari, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFKEIHOQBEEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632635 |
Source


|
| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(pyridin-4-yl)methanone | |
CAS RN |
193359-51-2 |
Source


|
| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)







![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)


